![molecular formula C10H14N4 B2696128 2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine CAS No. 1798661-93-4](/img/structure/B2696128.png)

2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[4,5-b]pyridines are an important family of heterocyclic compounds. They are known to exhibit diverse biological activities . They are structural analogs of purine bases, such as adenine and guanine . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions .

Synthesis Analysis

The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are derivatives of 2,3-diaminopyridine . These are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .

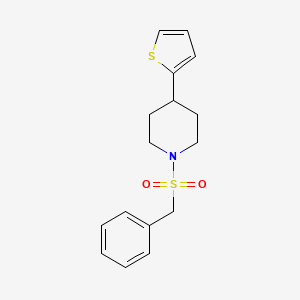

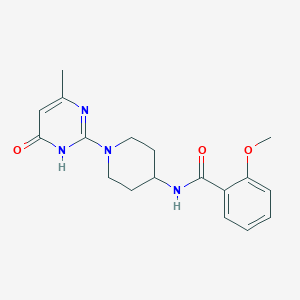

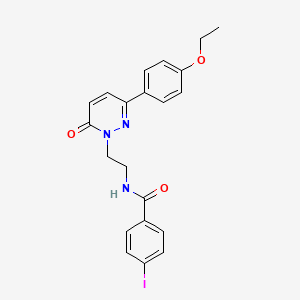

Molecular Structure Analysis

Imidazo[4,5-b]pyridines are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are also known as 1,3-diazoles .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridines can be synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The discovered conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .

Scientific Research Applications

Heterocyclic Nitrogen Compounds and Protein Pyrolysates

Research on mutagenic principles of L-glutamic acid and casein pyrolysates led to the preparation of isomeric amines and their methylated homologues on the heterocyclic ring. These studies contribute to understanding the mutagenicity of protein pyrolysates and the synthesis of derivatives from 2-aminoimidazo[1,2-a]pyridines through various reactions, highlighting the importance of these compounds in studying mutagenic properties and synthesis methodologies (Saint-Ruf, Loukakou, & N'zouzi, 1981).

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective antiulcer agents. This research demonstrates the role of these compounds in developing medications aimed at treating ulcers, indicating their therapeutic potential (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Catalysis and Solvent-free Synthesis

The synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives was facilitated by using N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts under solvent-free conditions. This highlights the compound's utility in green chemistry and the development of efficient synthesis methods (Ghorbani‐Vaghei & Amiri, 2014).

Synthesis of Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridine scaffolds from various substrates has seen advances, including multicomponent reactions, tandem processes, and transition-metal-catalyzed C–H activation. This area of research is crucial for developing new synthetic methodologies and understanding the structural complexity of heterocyclic compounds (Pericherla, Kaswan, Pandey, & Kumar, 2015).

properties

IUPAC Name |

5-methyl-2-propan-2-yl-1H-imidazo[4,5-b]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-5(2)9-13-8-4-7(11)6(3)12-10(8)14-9/h4-5H,11H2,1-3H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTDSYJROVMWTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1N)NC(=N2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2696045.png)

![1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B2696046.png)

![(3-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2696047.png)

![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2696049.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2696054.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide](/img/no-structure.png)

![2-Cyclopropyl-5-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2696059.png)

![2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid](/img/structure/B2696068.png)